2-bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H8BrFO3S. It is characterized by the presence of a bromine atom, a fluorine atom, and a methanesulfonyl group attached to a phenyl ring. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one typically involves the bromination of 1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(4-fluoro-3-methanesulfonylphenyl)ethanol.
Oxidation: Formation of this compound sulfone.
Scientific Research Applications
2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential pharmaceutical intermediate in the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methanesulfonyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-fluorophenyl)ethan-1-one: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
1-(4-Fluoro-3-methanesulfonylphenyl)ethan-1-one: Lacks the bromine atom, affecting its nucleophilic substitution reactions.
2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-one: Lacks the fluorine atom, impacting its stability and bioavailability.
Uniqueness
2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one is unique due to the combination of bromine, fluorine, and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1980038-68-3 |
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Molecular Formula |
C9H8BrFO3S |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
2-bromo-1-(4-fluoro-3-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO3S/c1-15(13,14)9-4-6(8(12)5-10)2-3-7(9)11/h2-4H,5H2,1H3 |
InChI Key |
YWABFWJNDPBLNL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)CBr)F |
Purity |
95 |
Origin of Product |
United States |
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